2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide

Catalog No.
S782418
CAS No.
4750-91-8
M.F
C10H13ClN2O4S
M. Wt
292.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide

CAS Number

4750-91-8

Product Name

2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide

IUPAC Name

2-chloro-N,N-diethyl-5-nitrobenzenesulfonamide

Molecular Formula

C10H13ClN2O4S

Molecular Weight

292.74 g/mol

InChI

InChI=1S/C10H13ClN2O4S/c1-3-12(4-2)18(16,17)10-7-8(13(14)15)5-6-9(10)11/h5-7H,3-4H2,1-2H3

InChI Key

WXIUJTBQHFXCLZ-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl

2-Chloro-N,N-diethyl-5-nitrobenzenesulfonamide (CAS 4750-91-8) is a highly activated, fully substituted electrophilic building block utilized extensively in medicinal chemistry and complex organic synthesis. Featuring a strongly electron-withdrawing nitro group and an N,N-diethylsulfonamide moiety, the central benzene ring is highly primed for nucleophilic aromatic substitution (SNAr) at the C2 position [1]. The N,N-diethyl substitution provides critical process advantages over primary sulfonamides, including enhanced organic solubility, prevention of unwanted N-deprotonation, and improved compatibility with strong bases [2]. This compound serves as a versatile linchpin, allowing for the sequential displacement of the chloro group and subsequent reduction of the nitro group to generate densely functionalized aniline derivatives.

Substituting this compound with the primary analog (2-chloro-5-nitrobenzenesulfonamide) or the sulfonyl chloride precursor (2-chloro-5-nitrobenzenesulfonyl chloride) introduces severe process inefficiencies. The sulfonyl chloride is highly moisture-sensitive and prone to rapid hydrolysis, necessitating strictly anhydrous handling and storage protocols [1]. Conversely, the primary sulfonamide contains acidic N-H protons that consume stoichiometric equivalents of base during nucleophilic aromatic substitution (SNAr) reactions, frequently leading to competitive N-alkylation and complex product mixtures [2]. Procuring the pre-formed 2-Chloro-N,N-diethyl-5-nitrobenzenesulfonamide eliminates these acidic protons, ensuring chemoselective displacement of the chloro group, simplifying downstream purification, and allowing the use of volatile organic solvents rather than high-boiling polar aprotic solvents [3].

Base Consumption and Chemoselectivity in SNAr Reactions

During nucleophilic aromatic substitution (SNAr) reactions with amines or alkoxides, the presence of acidic protons on the sulfonamide group leads to significant side reactions. 2-Chloro-N,N-diethyl-5-nitrobenzenesulfonamide lacks these acidic protons, requiring only 1.0–1.2 equivalents of base for complete conversion and yielding no N-alkylated byproducts [1]. In contrast, the primary sulfonamide comparator (2-chloro-5-nitrobenzenesulfonamide) requires >2.0 equivalents of base to account for N-H deprotonation and frequently yields 10–20% of difficult-to-separate N-alkylated impurities under identical conditions [1].

Evidence DimensionBase Requirement and Byproduct Formation
Target Compound Data1.0–1.2 eq base, 0% N-alkylation byproducts
Comparator Or Baseline>2.0 eq base, 10–20% N-alkylation byproducts (2-chloro-5-nitrobenzenesulfonamide)
Quantified Difference>50% reduction in base consumption and complete elimination of N-alkylation side reactions
ConditionsStandard SNAr with aliphatic amines/alkoxides in polar aprotic solvents

Eliminating the acidic sulfonamide protons prevents reagent waste and avoids difficult chromatographic separations of impurities, which is crucial for scalable procurement and manufacturing.

Organic Solvent Solubility and Processability

The N,N-diethyl substitution significantly increases the lipophilicity of the molecule, disrupting the strong intermolecular hydrogen bonding network characteristic of primary sulfonamides. This results in high solubility for 2-Chloro-N,N-diethyl-5-nitrobenzenesulfonamide in standard volatile organic solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF) at concentrations exceeding 0.5 M [1]. The primary analog is poorly soluble in these solvents and typically requires high volumes of high-boiling solvents like DMF or DMSO to achieve homogeneous reaction conditions [1].

Evidence DimensionSolubility Profile
Target Compound DataHighly soluble in DCM, EtOAc, THF (>0.5 M)
Comparator Or BaselinePoorly soluble in volatile organics, requires DMF/DMSO (2-chloro-5-nitrobenzenesulfonamide)
Quantified DifferenceAllows complete substitution of high-boiling DMF/DMSO with volatile solvents for SNAr reactions
ConditionsAmbient temperature solubility and standard reaction concentrations

Improved solubility in volatile solvents drastically reduces downstream processing time, energy costs associated with solvent removal, and environmental impact during large-scale synthesis.

Hydrolytic Stability and Handling Requirements

Procuring the pre-formed N,N-diethylsulfonamide offers significant logistical advantages over sourcing the highly reactive sulfonyl chloride precursor. 2-Chloro-N,N-diethyl-5-nitrobenzenesulfonamide is completely stable to ambient moisture and standard aqueous workup conditions, allowing for benchtop handling and long-term storage without degradation [1]. In contrast, 2-chloro-5-nitrobenzenesulfonyl chloride rapidly hydrolyzes to the corresponding sulfonic acid upon exposure to atmospheric moisture, requiring specialized anhydrous storage and handling protocols[1].

Evidence DimensionHydrolytic Stability
Target Compound DataStable to ambient moisture and aqueous workups (months/years shelf-life)
Comparator Or BaselineRapidly hydrolyzes upon moisture exposure (2-chloro-5-nitrobenzenesulfonyl chloride)
Quantified DifferenceElimination of yield losses due to precursor degradation and removal of anhydrous handling requirements
ConditionsBenchtop storage and standard aqueous extraction protocols

Procuring the stable N,N-diethylsulfonamide eliminates the need for strict anhydrous handling, reducing storage costs and preventing batch failures caused by degraded starting materials.

Synthesis of Complex Diaryl Ethers and Thioethers

Due to its high reactivity and lack of acidic protons, this compound is the ideal electrophile for generating complex diaryl scaffolds via SNAr with phenols or thiophenols. The N,N-diethyl group ensures clean conversion without competitive N-arylation, allowing for high-yielding subsequent reduction of the nitro group to an amine for further functionalization [1].

Development of Lipophilic Sulfonamide-Based Therapeutics

In medicinal chemistry programs targeting specific enzymes (e.g., kinases or proteases), the N,N-diethylsulfonamide moiety is often retained in the final active pharmaceutical ingredient (API) to optimize ADME properties. Procuring this exact building block allows for the direct incorporation of this lipophilic motif early in the synthetic sequence, leveraging its superior solubility profile [2].

Solid-Phase Synthesis and Combinatorial Library Generation

The excellent solubility in volatile organic solvents and the absence of base-consuming N-H protons make this compound an optimal electrophile for derivatizing resin-bound nucleophiles in combinatorial chemistry. It ensures high coupling efficiencies and clean cleavage products without the need for harsh, high-boiling solvents or strict anhydrous conditions [3].

XLogP3

2.3

Wikipedia

2-Chloro-N,N-diethyl-5-nitrobenzene-1-sulfonamide

Dates

Last modified: 08-15-2023

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